molecular formula C16H22N2O2 B2923622 1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361871-88-5

1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2923622
M. Wt: 274.364
InChI Key: IVXHSWGYFHRSJS-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains two piperidine rings, which are six-membered rings containing one nitrogen atom . It also contains an ethynyl group (a carbon-carbon triple bond), a carbonyl group (a carbon-oxygen double bond), and a prop-2-en-1-one group (a three-carbon chain with a double bond and a carbonyl group).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine rings, ethynyl group, and carbonyl groups would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The ethynyl group could potentially undergo addition reactions, and the carbonyl groups could be involved in a variety of reactions such as nucleophilic addition or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups could impact its solubility in different solvents .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research could involve further testing of its efficacy and safety .

properties

IUPAC Name

1-[4-(4-ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-13-5-9-18(10-6-13)16(20)14-7-11-17(12-8-14)15(19)4-2/h1,4,13-14H,2,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXHSWGYFHRSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Ethynylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one

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